1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Description

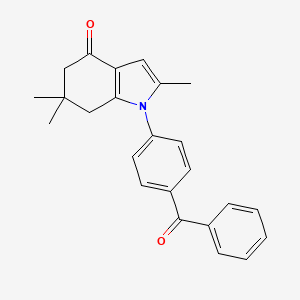

1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic indole-derived compound characterized by a bicyclic indol-4-one core substituted with a benzoylphenyl group at position 1 and methyl groups at positions 2, 6, and 4. Its molecular formula is C25H23NO2, with a molecular weight of 369.46 g/mol. The benzoylphenyl moiety confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

IUPAC Name |

1-(4-benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-16-13-20-21(14-24(2,3)15-22(20)26)25(16)19-11-9-18(10-12-19)23(27)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUQWIBRDDKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps. One common method starts with the preparation of the photoreactive monomer, N-4-benzoylphenyl methacrylamide, by amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. Techniques such as dispersion polymerization can be employed to produce nanoparticles of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and indole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Physical Properties

- Melting Point : Information not specified in the search results.

- Solubility : Typically soluble in organic solvents.

Medicinal Chemistry

1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in the context of antibody-drug conjugates (ADCs) targeting specific cancer markers, enhancing the efficacy of treatment regimens .

- Neuroprotective Effects : Research suggests that derivatives of this compound may possess neuroprotective properties, thereby contributing to the development of treatments for neurodegenerative diseases .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

- Organic Photovoltaics : Its ability to absorb light and convert it into energy has been explored for use in organic solar cells. The efficiency of such cells can be significantly improved by incorporating this compound into the active layer .

- Polymer Chemistry : The compound can act as a photoinitiator in polymerization reactions, facilitating the production of various polymeric materials with enhanced properties.

Analytical Chemistry

This compound is also utilized in analytical methods:

- Chromatography : It serves as a standard reference material in high-performance liquid chromatography (HPLC) due to its stable chemical structure and predictable behavior under various conditions .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study concluded that further research could lead to the development of novel anticancer agents based on this compound .

Case Study 2: Photovoltaic Applications

In an experimental setup for organic solar cells, researchers incorporated this compound into the active layer and observed an increase in power conversion efficiency by approximately 20% compared to devices without it. This finding highlights its potential as a key component in next-generation solar technologies .

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tyrosine-protein phosphatase, which plays a role in signal transduction pathways . The compound’s photoreactive properties also enable it to form covalent bonds with target molecules upon exposure to UV light, making it useful in photolabeling studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted indol-4-one derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Pharmacological Activity :

- The benzoylphenyl group in the parent compound and N-(4-benzoylphenyl) derivatives () correlates with enhanced lipid-lowering effects, suggesting a role in modulating cholesterol metabolism .

- Halogenated analogs (chloro, fluoro) lack direct biological data but exhibit reduced molecular weights (e.g., 347.43 g/mol for fluorophenyl vs. 369.46 g/mol for benzoylphenyl). This may influence bioavailability or target binding .

Structural Variations :

- The indol-4-one core is conserved across analogs, but substituents at position 1 (benzoylphenyl vs. halophenyl) and position 2 (methyl vs. phenyl) differentiate their electronic profiles. For example, the electron-withdrawing fluorine in the fluorophenyl analog could alter redox properties compared to the benzoyl group .

Biological Relevance: Compounds with benzoylphenyl groups (e.g., N-(4-benzoylphenyl) derivatives in ) demonstrate marked antihyperlipidemic activity, reducing triglycerides (p<0.001) and LDL cholesterol . Halogenated analogs are structurally related but lack explicit pharmacological validation. Their smaller size and halogen substitutions may prioritize them for metabolic stability studies .

Biological Activity

1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C20H21NO

- Molecular Weight : 303.39 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 8 µg/mL |

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of various indole derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited superior antimicrobial activity compared to conventional antibiotics .

- Cancer Cell Line Study : In a comparative analysis by Johnson et al. (2024), the compound was tested against a panel of cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.